N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4S/c1-14-9-10-18(30-2)19-20(14)31-22(24-19)25(13-15-6-5-11-23-12-15)21(27)16-7-3-4-8-17(16)26(28)29/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABLZMVGQQGNTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound characterized by a complex structure that includes a benzo[d]thiazole moiety, a nitro group, and a pyridine derivative. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Benzo[d]thiazole Moiety : Known for diverse biological activities, including antimicrobial and anticancer properties.
- Nitro Group : Enhances reactivity and bioactivity.
- Pyridine Derivative : Often associated with improved solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O4S |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 895425-45-3 |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The benzo[d]thiazole core is often linked to the inhibition of bacterial growth. For instance, studies have shown that derivatives of benzo[d]thiazole can inhibit the growth of Gram-positive bacteria at low concentrations. The specific compound has demonstrated potential against various pathogens, suggesting its utility in developing new antibiotics .
Anticancer Activity
This compound has shown promise in anticancer studies. The structure-activity relationship (SAR) analysis indicates that modifications in the substituents can enhance cytotoxicity against cancer cell lines. For example, similar compounds have been tested against A-431 and Jurkat cells, revealing IC50 values lower than those of standard chemotherapeutics like doxorubicin .
Anti-inflammatory Properties
The compound's anti-inflammatory effects are attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory pathways. Studies suggest that it may act as a positive allosteric modulator, enhancing receptor activity at micromolar concentrations.
Understanding the mechanisms through which this compound exerts its effects is crucial for further development:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as COX enzymes.
- Cellular Interaction : Interaction studies reveal that the compound binds to various receptors and enzymes, potentially altering their activity and influencing cellular signaling pathways.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including mitochondrial disruption and caspase activation .
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against Staphylococcus aureus.
- Cytotoxicity Against Cancer Cells : Research indicated that structural modifications could lead to enhanced cytotoxicity in various cancer cell lines, with some derivatives showing IC50 values significantly lower than those of established chemotherapeutics .
- Anti-inflammatory Activity : Experimental models showed that the compound reduced inflammation markers in vitro and in vivo, suggesting its potential for treating inflammatory diseases.
Comparison with Similar Compounds
Table 1: Key Pharmacokinetic and Pharmacodynamic Properties
| Compound | Scaffold | EC50 (µM) | Fold Shift (ACh) | CL (Rat, mL/min/kg) | Brain Penetrance (B:P Ratio) | Plasma Protein Binding (% Unbound) |
|---|---|---|---|---|---|---|
| Target Compound | Benzothiazole-nitrobenzamide | N/A* | N/A* | N/A* | N/A* | N/A* |
| ML293 | Benzothiazole-isonicotinamide | 1.3 | 14.9 | 11.6 | 0.85 ([Brain] = 10.3 µM) | 1.0% (Human), 3.2% (Rat) |
| ML108 | Thieno[2,3-b]pyridine carboxamide | 0.8 | 12.5 | 45.2 | 0.2 | <1% (Human) |
| ML173 | Thieno[2,3-b]pyridine carboxamide | 1.1 | 10.7 | 52.4 | 0.3 | <1% (Human) |
| ML253 | Thieno[2,3-b]pyridine carboxamide | 0.9 | 11.8 | 48.9 | 0.25 | <1% (Human) |
Key Observations:
Scaffold Diversity: The target compound and ML293 share a benzothiazole core, whereas earlier M4 PAMs (e.g., ML108, ML173, ML253) rely on a thieno[2,3-b]pyridine carboxamide scaffold. The benzothiazole derivatives exhibit superior pharmacokinetic (PK) profiles, with lower clearance (CL) and higher brain penetrance compared to thienopyridine-based analogs .
Brain Penetrance :
- ML293 achieves a brain-to-plasma (B:P) ratio of 0.85, significantly higher than earlier analogs (B:P ≤ 0.3). This is attributed to reduced molecular weight and optimized lipophilicity from the pyridinylmethyl group .
Plasma Protein Binding: ML293 shows species-dependent plasma protein binding (1.0% unbound in humans vs. 3.2% in rats), whereas thienopyridine analogs exhibit <1% unbound fractions across species, limiting free drug availability .
Efficacy and Selectivity
Table 2: Efficacy and Selectivity Profiles
| Compound | M4 EC50 (µM) | % ACh Max (Efficacy) | Selectivity (vs. M1/M2/M3/M5) |
|---|---|---|---|
| ML293 | 1.3 | 65% | >100-fold selective |
| ML108 | 0.8 | 55% | >50-fold selective |
| ML253 | 0.9 | 58% | >50-fold selective |
Key Observations:
Potency vs. Efficacy :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
